3-chloro-4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, sulfonamide, and pyridazinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, such as Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Ethyl Linker: The ethyl linker is added through alkylation reactions, often using ethyl halides in the presence of a base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.
Halogenation: The final steps involve the selective halogenation to introduce the chloro and fluoro groups, typically using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridazinone moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under conditions such as catalytic hydrogenation.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, it may be used to study enzyme inhibition, receptor binding, and other biochemical interactions due to its structural similarity to biologically active molecules.
Medicine
Medicinally, this compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for treating diseases like cancer, inflammation, or infections.
Industry
In industry, it could be used in the development of new materials or as a precursor for agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, compounds with similar structures can act as enzyme inhibitors, receptor antagonists, or modulators of protein-protein interactions. The sulfonamide group often plays a critical role in binding to active sites of enzymes, while the halogenated aromatic rings can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Lacks the thiophene group, potentially altering its biological activity.
3-chloro-4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Similar structure but with different halogen substitutions, affecting its reactivity and binding properties.
Uniqueness
The unique combination of chloro, fluoro, sulfonamide, and pyridazinone groups in this compound provides a distinct profile of chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3S2/c17-12-10-11(3-4-13(12)18)26(23,24)19-7-8-21-16(22)6-5-14(20-21)15-2-1-9-25-15/h1-6,9-10,19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDNZNOQTVPLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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